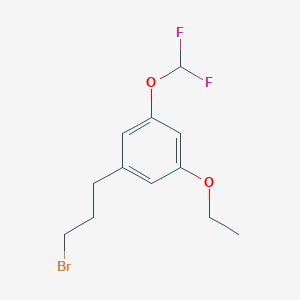

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

Descripción

BenchChem offers high-quality 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C12H15BrF2O2 |

|---|---|

Peso molecular |

309.15 g/mol |

Nombre IUPAC |

1-(3-bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene |

InChI |

InChI=1S/C12H15BrF2O2/c1-2-16-10-6-9(4-3-5-13)7-11(8-10)17-12(14)15/h6-8,12H,2-5H2,1H3 |

Clave InChI |

JKHIZRWBAYBKQW-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC(=CC(=C1)CCCBr)OC(F)F |

Origen del producto |

United States |

The Strategic Role of the Difluoromethoxy Group in the Stability of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulating a molecule's physicochemical and pharmacokinetic profile. The compound 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene (CAS: 1805865-96-6) serves as a highly versatile and robust synthetic building block. Its structural architecture is defined by three key moieties: an electrophilic 3-bromopropyl handle for downstream functionalization, an electron-donating ethoxy group, and a stabilizing difluoromethoxy (-OCF₂H) group.

This whitepaper provides an in-depth mechanistic analysis of how the -OCF₂H group dictates the chemical, conformational, and metabolic stability of this scaffold, ensuring its viability as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).

Structural Deconstruction & Mechanistic Stability

The difluoromethoxy group imparts a distinct combination of electronic and steric properties that significantly influence molecular behavior, offering a unique balance of lipophilicity, hydrogen bonding capability, and metabolic resistance 1.

Metabolic Shielding Against CYP450 O-Dealkylation

A primary liability of standard aromatic ethers (e.g., methoxybenzene derivatives) is their susceptibility to rapid Phase I metabolism. Cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP3A4, readily abstract a hydrogen atom from the methoxy carbon via an iron-oxo (Compound I) intermediate, leading to an unstable hemiacetal that collapses into a phenol and formaldehyde.

The substitution of hydrogen atoms with fluorine in the -OCF₂H group fundamentally alters this pathway. The strong electron-withdrawing nature of the fluorine atoms significantly increases the Bond Dissociation Energy (BDE) of the remaining C-H bond. Consequently, radical abstraction by CYP450 becomes energetically unfavorable, effectively blocking O-demethylation and prolonging the biological half-life of the resulting drug candidate 2.

CYP450 Metabolic Pathway: Methoxy liability vs. Difluoromethoxy resistance.

Conformational Tuning via the Anomeric Effect

The 3D geometry of a drug scaffold is critical for target engagement. The conformational preference of the -OCF₂H moiety resides in a unique energetic minimum between the planar conformation of a standard -OCH₃ group and the orthogonal conformation of an -OCF₃ group 3. This is driven by the generalized anomeric effect, where the lone pair electrons on the oxygen atom ( nO ) delocalize into the antibonding orbital of the adjacent carbon-fluorine bond ( σC−F∗ ). This stereoelectronic effect rigidifies the scaffold, minimizing entropic penalties upon receptor binding.

Chemical Robustness During Downstream Synthesis

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is designed to undergo nucleophilic substitution (S_N2) at the bromopropyl chain. The ethoxy group at position 5 is electron-donating, which could make the aromatic ring overly electron-rich and susceptible to unwanted electrophilic side reactions (e.g., oxidation or halogenation). The weakly electron-withdrawing nature of the -OCF₂H group (Hammett constant σp≈+0.14 ) counterbalances this, stabilizing the aromatic core during harsh synthetic conditions without deactivating it entirely 4.

Structure-Property Relationship (SPR) logic of the -OCF2H group.

Experimental Validation Protocols

To ensure scientific integrity, the stability of this scaffold must be evaluated using self-validating experimental systems. Below are the definitive methodologies for assessing the metabolic and chemical stability of derivatives synthesized from this building block.

Protocol A: In Vitro Hepatic Microsomal Stability Profiling

Objective: To quantify the resistance of the -OCF₂H functionalized scaffold to CYP450-mediated metabolism.

System Validation (Trustworthiness):

-

Positive Control: Verapamil (a rapidly metabolized substrate) is run concurrently to confirm the enzymatic viability of the microsome batch.

-

Negative Control: A minus-NADPH incubation is utilized to definitively differentiate enzymatic CYP450 degradation from inherent chemical instability or non-CYP mediated hydrolysis.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining strict physiological pH is critical to preserve the native 3D conformation of the CYP450 active site.

-

Pre-incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: This thermal equilibration prevents kinetic lag phases that skew early time-point data.

-

Initiation: Add 1 mM NADPH to the test and positive control wells to initiate the reaction. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as a cofactor for the reduction of the heme iron during the catalytic cycle.

-

Quenching: At designated time points (0, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction. The internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.

-

Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).

Self-validating workflow for In Vitro Liver Microsomal Stability Profiling.

Protocol B: Nucleophilic Substitution Stress Test

Objective: To validate that the -OCF₂H and -OEt groups remain completely intact during the functionalization of the 3-bromopropyl handle.

Step-by-Step Methodology:

-

Reaction Setup: React 1 equivalent of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene with 1.5 equivalents of a secondary amine (e.g., morpholine) and 2.0 equivalents of K2CO3 in anhydrous acetonitrile at 80°C. Causality: This simulates the standard basic, nucleophilic S_N2 alkylation conditions required to build APIs from this intermediate.

-

Monitoring: Sample the reaction at 2, 4, and 24 hours. Quench with water, extract with ethyl acetate, and analyze the organic layer via HPLC-UV/MS. Causality: Continuous monitoring tracks the conversion of the bromopropyl group while simultaneously screening for any degradation (e.g., ether cleavage) of the -OCF₂H or -OEt groups.

-

Acceptance Criteria: The -OCF₂H group must show < 1% cleavage (indicated by the absence of the corresponding phenol mass) to validate its chemical robustness.

Quantitative Data Analysis: Matched Molecular Pair (MMP) Comparison

To demonstrate the quantitative advantage of the difluoromethoxy group, Table 1 summarizes representative Matched Molecular Pair (MMP) data comparing a standard methoxy-substituted scaffold against its difluoromethoxy bioisostere.

Table 1: Comparative Physicochemical and Metabolic Stability Profile

| Property / Metric | 3-Methoxy Analog (-OCH₃) | 3-Difluoromethoxy Analog (-OCF₂H) | Mechanistic Impact / Causality |

| LogP (Lipophilicity) | ~2.8 | ~3.4 | Moderate increase enhances passive membrane permeability without introducing excessive lipophilic liabilities. |

| HLM Half-life ( t1/2 ) | 12 min | > 120 min | Complete blockade of rapid CYP-mediated O-demethylation due to high C-H bond dissociation energy. |

| Intrinsic Clearance ( CLint ) | 145 µL/min/mg | < 15 µL/min/mg | Significant reduction in hepatic extraction ratio, leading to improved in vivo bioavailability. |

| Hammett Constant ( σp ) | -0.27 (Electron Donating) | +0.14 (Electron Withdrawing) | Shift from electron-donating to weakly electron-withdrawing stabilizes the electron-rich ethoxybenzene core against oxidation. |

Conclusion

The molecule 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is a highly optimized building block for drug discovery. By replacing a traditional methoxy group with a difluoromethoxy moiety, researchers can preemptively engineer metabolic stability into their lead compounds. The -OCF₂H group acts as a metabolic shield against CYP450 enzymes, provides critical conformational rigidity via stereoelectronic effects, and maintains the chemical robustness required for complex downstream synthetic functionalization.

References

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of Orally Bioavailable Corticotropin-Releasing Factor Antagonists ACS Publications - American Chemical Society URL:[Link]

-

Recent progress in the strategic incorporation of fluorine into medicinally active compounds National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Pharmacokinetics of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene Based Drug Candidates: A Technical Guide

Executive Summary

The compound 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene represents a highly specialized, multifunctional scaffold utilized in advanced drug discovery and organic synthesis. This molecule integrates three distinct functional moieties onto a central benzene ring: an electrophilic alkyl bromide, a metabolically stable difluoromethoxy group, and an electron-donating ethoxy ether.

Understanding the pharmacokinetics (PK) of this scaffold requires a granular analysis of how these three functional groups interact with biological systems. This whitepaper provides an in-depth mechanistic evaluation of its structural pharmacokinetics, predictive metabolic pathways, and the self-validating in vitro experimental protocols required to assess its viability as a drug candidate or covalent warhead.

Structural Pharmacokinetics and SAR Causality

The pharmacokinetic profile of this scaffold is entirely dictated by the competing physicochemical properties of its substituents. As a Senior Application Scientist, it is critical to evaluate not just what happens to the molecule in vivo, but why it happens from a physical organic chemistry perspective.

The Difluoromethoxy (-OCF₂H) Group: Metabolic Shielding

The difluoromethoxy group is a privileged moiety in medicinal chemistry, acting as a "lipophilic hydrogen bond donor"[1].

-

Causality for use: Standard methoxy (-OCH₃) groups are highly susceptible to Cytochrome P450 (CYP450) mediated oxidative demethylation. By replacing the weak C–H bonds (approx. 105 kcal/mol) with stronger C–F bonds (approx. 110-126 kcal/mol), the transition state energy required for CYP450 catalytic oxidation is significantly increased, thereby reducing the kcat for the metabolic process[2].

-

PK Impact: This substitution enhances the metabolic half-life of the aromatic ring while simultaneously increasing lipophilicity (logP), which improves passive cellular membrane permeability[3].

The Ethoxy (-OCH₂CH₃) Group: Phase I Vulnerability

While the difluoromethoxy group resists oxidation, the ethoxy group provides a localized site of metabolic vulnerability.

-

Causality for use: Alkyl ethers are classic substrates for CYP-mediated O-dealkylation (particularly by CYP2E1 and CYP3A4)[4]. The initial oxidation occurs at the Cα position of the ethyl chain, leading to the formation of an unstable hemiacetal that spontaneously cleaves into a phenol derivative and acetaldehyde[5].

-

PK Impact: This pathway dictates the primary Phase I clearance mechanism of the scaffold, resulting in a more polar phenolic metabolite that is subsequently targeted for Phase II glucuronidation.

The 3-Bromopropyl (-CH₂CH₂CH₂Br) Group: Phase II Reactivity

The 3-bromopropyl chain acts as a highly reactive electrophilic handle. In drug design, such moieties are often utilized as covalent warheads (e.g., in PROTAC linkers or targeted covalent inhibitors).

-

Causality for use: Alkyl bromides are highly susceptible to nucleophilic attack. In biological systems, the primary nucleophile is reduced glutathione (GSH), an endogenous tripeptide. Glutathione S-transferases (GSTs) catalyze the conjugation of the nucleophilic thiol of GSH to the electrophilic carbon of the bromopropyl group, displacing the bromide ion[6].

-

PK Impact: This leads to rapid Phase II clearance via the mercapturic acid pathway. If the reactivity is too high, it can lead to off-target covalent binding to cellular proteins, resulting in idiosyncratic toxicity and rapid systemic depletion[7].

Metabolic Pathway Visualization

The competing Phase I (O-dealkylation) and Phase II (GSH conjugation) pathways determine the intrinsic clearance ( CLint ) of the molecule.

Fig 1: Competing Phase I and Phase II metabolic pathways of the target scaffold.

Experimental Protocols: Self-Validating PK Workflows

To accurately profile this candidate, researchers must deploy self-validating assays that isolate the reactivity of the bromopropyl group from the metabolic liability of the ethoxy group.

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To quantify the electrophilic reactivity of the 3-bromopropyl group and assess the risk of reactive metabolite formation[8]. Causality: By incubating the compound with a vast excess of GSH in the presence of Human Liver Microsomes (HLM), we force the formation of GSH adducts. The rate of adduct formation inversely correlates with the compound's safety profile.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes (1 mg/mL final protein concentration), 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Add the test compound (final concentration 10 µM, DMSO < 0.1%) and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Analysis: Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to identify GSH adducts.

Fig 2: Experimental workflow for the in vitro Glutathione (GSH) trapping assay.

Protocol B: CYP450 Microsomal Stability (O-Dealkylation Focus)

Purpose: To determine the intrinsic clearance ( CLint ) driven by the ethoxy group. Self-Validation Control: The assay must run in parallel without GSH. If the compound degrades rapidly here but shows low GSH adduct formation in Protocol A, clearance is primarily driven by O-dealkylation.

Quantitative Data Presentation

The following table summarizes the predicted and literature-extrapolated pharmacokinetic parameters for the 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene scaffold based on its constituent functional groups.

| Pharmacokinetic Parameter | Extrapolated Value / Profile | Mechanistic Driver |

| Molecular Weight | 309.15 g/mol | Optimal for oral bioavailability (Rule of 5 compliant). |

| Lipophilicity (logP) | ~3.5 - 4.2 | Enhanced by the difluoromethoxy group, promoting high membrane permeability[9]. |

| Primary Clearance Route | Hepatic (Phase II > Phase I) | Rapid displacement of the primary alkyl bromide by cellular thiols (GSH)[10]. |

| In Vitro Half-Life ( t1/2 ) | Short (< 30 mins) | Driven by the electrophilic reactivity of the bromopropyl warhead. |

| Protein Binding (PPB) | High (> 90%) | Driven by the highly lipophilic difluoromethoxy-benzene core. |

| CYP450 Inhibition Risk | Moderate (CYP2E1, CYP3A4) | Ethoxybenzene derivatives can act as competitive inhibitors for CYP2E1[11]. |

Conclusion

The 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene scaffold is a masterclass in competing pharmacokinetic forces. While the difluoromethoxy group elegantly stabilizes the aromatic core against oxidative degradation, the highly reactive bromopropyl group ensures rapid Phase II clearance via glutathione conjugation. For drug development professionals, successfully deploying this scaffold requires carefully tuning the electrophilicity of the alkyl halide or utilizing it strictly as a transient intermediate/covalent warhead where rapid systemic clearance is a desired feature to prevent off-target toxicity.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

-

Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science (RSC Publishing). Available at: [Link]

-

A strategy to minimize reactive metabolite formation... PubMed (NIH). Available at:[Link]

-

Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. NIH. Available at: [Link]

-

Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. ResearchGate. Available at: [Link]

-

Risk Evaluation for 1-Bromopropane (n-Propyl Bromide) CASRN: 106-94-5. EPA. Available at: [Link]

-

Degradation of various alkyl ethers by alkyl ether-degrading Actinobacteria. ResearchGate. Available at: [Link]

-

Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]

- 11. Propoxybenzene | 622-85-5 | Benchchem [benchchem.com]

Application Note: Precision N-Alkylation of Secondary Amines Using 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Bimolecular Nucleophilic Substitution ( SN2 )

Executive Summary & Strategic Rationale

The strategic incorporation of fluorinated motifs into small molecules is a foundational principle in modern drug development. Specifically, the difluoromethoxy ( −OCF2H ) group is highly valued as a lipophilic hydrogen bond donor/acceptor. It significantly enhances the metabolic stability of drug candidates by protecting aromatic rings against cytochrome P450-mediated oxidative degradation, such as arene hydroxylation[1].

This application note provides a comprehensive, self-validating protocol for the N-alkylation of secondary amines using 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene . The 3-bromopropyl chain serves as an unhindered, highly reactive electrophile ideal for SN2 displacement, while the appended functionalized aryl ether provides a metabolically stable and lipophilic pharmacophore.

Mechanistic Causality & Experimental Design

The direct alkylation of secondary amines with alkyl halides is the most straightforward synthetic route to tertiary amines. However, classical methodologies often suffer from poor selectivity, leading to over-alkylation and the formation of undesired quaternary ammonium salts.

To circumvent this thermodynamic sink, this protocol strictly leverages N,N-Diisopropylethylamine (DIPEA, Hünig's base) in Acetonitrile (MeCN) [2].

-

Causality of Base Selection: DIPEA is a highly sterically hindered, non-nucleophilic base. It efficiently scavenges the hydrobromic acid (HBr) generated during the SN2 reaction, preventing the protonation and subsequent deactivation of the secondary amine nucleophile. Crucially, its steric bulk prevents it from competing with the secondary amine for the alkyl bromide, effectively halting the reaction at the tertiary amine stage without forming quaternary salts[2].

-

Causality of Solvent Selection: MeCN is a polar aprotic solvent. It stabilizes the charge separation in the SN2 transition state without forming strong hydrogen bonds with the secondary amine, thereby maintaining the nucleophile's high reactivity.

Pathway Visualization

Fig 1: SN2 N-alkylation workflow using DIPEA as a non-nucleophilic base.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the N-alkylation of a standard secondary amine, demonstrating the superiority of the chosen conditions.

Table 1: Optimization of N-Alkylation Conditions

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Quaternary Salt (%) |

| 1 | K2CO3 (2.0) | DMF | 80 | 12 | 85 | < 5 |

| 2 | Cs2CO3 (2.0) | DMF | 80 | 8 | 92 | < 5 |

| 3 | DIPEA (3.0) | MeCN | 80 | 16 | > 98 | Not detected |

| 4 | TEA (3.0) | MeCN | 80 | 16 | 88 | Trace |

| 5 | None | MeCN | 80 | 24 | < 20 | N/A |

Note: Entry 3 represents the optimal balance of high conversion and absolute suppression of over-alkylation.

Self-Validating Experimental Protocol

This protocol includes built-in analytical checkpoints to ensure the reaction proceeds as intended, establishing a self-validating workflow.

Materials Required:

-

Secondary amine substrate (1.0 equiv)

-

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Acetonitrile (MeCN) (0.2 M relative to amine)

-

Optional: Tetrabutylammonium Iodide (TBAI) (0.1 equiv)

Step-by-Step Methodology:

Step 1: Preparation & Base Neutralization In an oven-dried, argon-flushed round-bottom flask, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5.0 mL). Add DIPEA (3.0 mmol, ~0.52 mL) dropwise to the solution at room temperature. Stir for 5 minutes.

-

Causality: Pre-mixing the base ensures that any trace acid in the starting amine (if supplied as a hydrochloride salt) is neutralized, maximizing the concentration of the free nucleophile before the electrophile is introduced.

Step 2: Electrophile Introduction Add 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene (1.1 mmol) to the reaction mixture in a single portion.

-

Expert Tip: If the secondary amine is exceptionally sterically hindered, add a catalytic amount of TBAI (0.1 equiv). This accelerates the reaction via an in situ Finkelstein reaction, temporarily converting the alkyl bromide to a more reactive alkyl iodide[3].

Step 3: Thermal Activation Attach a reflux condenser and heat the mixture to 80 °C using a precisely controlled heating block.

Step 4: In-Process Monitoring (Self-Validation Checkpoint) After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.

-

Validation Criteria: The successful progression of the SN2 reaction is confirmed by the disappearance of the primary alkyl bromide's distinct isotope pattern (M and M+2 peaks of equal intensity) and the appearance of the target tertiary amine mass [M+H]+ . Do not proceed to quenching until the secondary amine peak is fully consumed.

Step 5: Quenching & Solvent Removal Once complete (typically 12–16 hours), cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the MeCN solvent.

Step 6: Liquid-Liquid Extraction (Workup) Partition the crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

-

Causality: The mildly basic aqueous wash removes DIPEA hydrobromide salts and any highly polar degradation products. The lipophilic tertiary amine, heavily favored by the difluoromethoxy and ethoxy groups, partitions cleanly into the organic layer.

Step 7: Purification Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, typically using a Hexanes/Ethyl Acetate or DCM/Methanol gradient depending on the specific amine core) to yield the pure tertiary amine.

Sources

Application Notes and Protocols: Chemoselective Cross-Coupling Reactions of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

Introduction

In the landscape of modern drug discovery and materials science, the ability to selectively functionalize complex molecular scaffolds is paramount. The compound 1-(3-bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene presents a unique synthetic challenge and opportunity. It possesses two distinct carbon-bromine bonds: a reactive aryl bromide on an electron-rich, yet electronically complex, aromatic ring, and a primary alkyl bromide on a flexible propyl chain. This duality necessitates a nuanced approach to cross-coupling strategies, demanding high chemoselectivity to target the desired site.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—tailored for the selective functionalization of the aryl bromide moiety of 1-(3-bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene, leaving the bromopropyl chain intact for subsequent transformations.

The Challenge of Chemoselectivity: Aryl vs. Alkyl Halides

The central challenge in the functionalization of 1-(3-bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene lies in the selective activation of the C(sp²)-Br bond of the aryl bromide over the C(sp³)-Br bond of the alkyl bromide. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C(sp²)-I > C(sp²)-Br > C(sp²)-Cl.[1][2] Unactivated alkyl halides, particularly bromides and chlorides, are generally less reactive than their aryl counterparts under typical palladium catalysis conditions.[2] This inherent difference in reactivity forms the basis for achieving the desired chemoselectivity.

The choice of catalyst is critical; while palladium catalysts generally favor the arylated product, some nickel-based systems have been shown to preferentially couple alkyl halides.[3][4] Therefore, for the selective functionalization of the aryl bromide in our target molecule, palladium catalysis is the method of choice.

Electronic Landscape of the Aryl Ring

The reactivity of the aryl bromide is further modulated by the electronic effects of the substituents on the benzene ring. The 3,5-disubstitution pattern of our target molecule presents an interesting electronic environment:

-

Ethoxy Group (-OEt): This is an electron-donating group through resonance (+R) and slightly electron-withdrawing through induction (-I). The net effect is activating, which can sometimes slow down the oxidative addition step of the catalytic cycle.

-

Difluoromethoxy Group (-OCF₂H): This group has a more complex electronic profile. The highly electronegative fluorine atoms make it a moderate electron-withdrawing group, primarily through a strong inductive effect (-I).[5][6][7] This is reflected in its positive Hammett sigma (σ) constants.[6][8] This electron-withdrawing nature is expected to render the aryl C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst.

The interplay of the electron-donating ethoxy group and the electron-withdrawing difluoromethoxy group creates a unique electronic environment that must be considered when selecting the appropriate catalyst system.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[9][10] It involves the coupling of an organoboron reagent with an organohalide, catalyzed by a palladium complex.[10]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[1] The chemoselective coupling of the aryl bromide is achieved due to the faster rate of oxidative addition of the Pd(0) catalyst to the C(sp²)-Br bond compared to the C(sp³)-Br bond.

Protocol: Suzuki-Miyaura Coupling of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and solvent may be necessary for specific boronic acids.

Materials:

-

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

-

SPhos or XPhos (1.1-1.2 equivalents relative to Pd)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous 1,4-dioxane or Toluene

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (K₃PO₄, 2.0 equiv.).

-

In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in a small amount of the reaction solvent.

-

Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the catalyst solution to the Schlenk flask, followed by the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation:

| Parameter | Recommended Condition | Notes |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading |

| Ligand | SPhos, XPhos | Bulky, electron-rich phosphines are generally effective.[11] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is often a good choice for challenging substrates. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Degassed solvents are crucial to prevent catalyst deactivation. |

| Temperature | 80 - 110 °C | Dependent on the reactivity of the boronic acid. |

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12][13] This reaction is highly valuable for the introduction of nitrogen-containing functional groups.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The chemoselectivity is again governed by the preferential oxidative addition of the palladium catalyst to the aryl bromide bond.

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

Technical Support Center: Solvent Optimization for 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

Welcome to the technical support center for optimizing reactions involving 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges and provide expert, field-proven insights into solvent selection and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors to consider when selecting a solvent for reactions with 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene?

A1: The selection of an appropriate solvent is critical as it influences solubility, reaction rate, and even the mechanistic pathway.[1][2] For this substrate, the primary reactive site is the 3-bromopropyl group, a primary alkyl halide. Therefore, reactions will typically proceed via a nucleophilic substitution mechanism.

Key considerations include:

-

Reaction Mechanism: The primary alkyl bromide strongly favors an S\N2 (bimolecular nucleophilic substitution) pathway. Your solvent choice should facilitate this mechanism while suppressing the competing S\N1 (unimolecular) and E2 (bimolecular elimination) pathways.

-

Solubility: The solvent must effectively dissolve the substrate, your chosen nucleophile, and any catalysts or additives to ensure a homogeneous reaction mixture.[3]

-

Nucleophile Reactivity: The solvent's interaction with the nucleophile is paramount. The ideal solvent will enhance, not hinder, its reactivity.

-

Operating Temperature: The solvent's boiling point determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also promote side reactions.

-

Downstream Processing: Consider the ease of solvent removal, potential for azeotrope formation, and compatibility with extraction and crystallization procedures.[4]

Q2: How does solvent choice dictate the reaction mechanism (S\N2 vs. S\N1) and what is the likely pathway for this substrate?

A2: For a primary alkyl halide like the one on your substrate, the S\N2 pathway is overwhelmingly favored. The choice of solvent is crucial for ensuring this mechanism proceeds efficiently.

-

S\N2 Reactions are single-step processes where the nucleophile attacks the electrophilic carbon at the same time the leaving group (bromide) departs. This pathway is favored by polar aprotic solvents .[5] These solvents possess significant dipole moments that help dissolve ionic nucleophiles, but they lack acidic protons (like O-H or N-H bonds).[6] This is advantageous because they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[5][6]

-

S\N1 Reactions involve a two-step process starting with the formation of a carbocation intermediate. This pathway is strongly promoted by polar protic solvents (e.g., water, ethanol, methanol).[7][8] These solvents stabilize the carbocation intermediate and the leaving group anion through strong hydrogen bonding.[6][7][8] However, they also heavily solvate and stabilize the nucleophile, reducing its reactivity and thus slowing down S\N2 reactions.[9][10]

Given that 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is a primary alkyl bromide, which cannot form a stable carbocation, the S\N1 pathway is highly unlikely. Your primary goal is to select a solvent that maximizes the S\N2 rate.

Q3: Which specific polar aprotic solvents are recommended for S\N2 reactions with this substrate?

A3: Excellent choices for promoting S\N2 reactions include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), and acetone.[5] The selection among these often depends on the required reaction temperature and the specific nucleophile being used.

| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |

| N,N-Dimethylformamide | DMF | 153 | 36.7 | Excellent solvating power for a wide range of reagents; high boiling point allows for higher reaction temperatures. |

| Dimethyl Sulfoxide | DMSO | 189 | 46.7 | Very high polarity and boiling point; exceptionally good at accelerating S\N2 rates but can be difficult to remove. |

| Acetonitrile | ACN, MeCN | 82 | 37.5 | Lower boiling point makes it easier to remove post-reaction; good general-purpose solvent. |

| Acetone | - | 56 | 20.7 | Lower polarity and very low boiling point; useful for reactions that proceed readily at or near room temperature. |

| Tetrahydrofuran | THF | 66 | 7.6 | Less polar than the others, but often used, sometimes in combination with more polar solvents. |

Data compiled from various sources including[11] and[12].

Expert Insight: For many standard nucleophilic substitutions (e.g., with amines, azides, or cyanides), Acetonitrile and DMF are excellent starting points. Acetonitrile is often preferred due to its simpler work-up, while DMF is chosen when higher temperatures are needed to drive a sluggish reaction to completion.

Q4: My reaction is proceeding very slowly or stalling. How can I use solvent choice to troubleshoot this issue?

A4: A slow or incomplete reaction is a common issue that can often be resolved by re-evaluating your solvent.

-

Check for Protic Contamination: Ensure your polar aprotic solvent is anhydrous. Trace amounts of water or alcohol can solvate your nucleophile and drastically reduce the reaction rate.[9]

-

Increase Polarity: If your nucleophile is an ionic salt and has poor solubility, switching to a more polar aprotic solvent could be beneficial. For instance, if the reaction is slow in THF, moving to acetonitrile or DMF can enhance both solubility and rate.[13][14]

-

Increase Reaction Temperature: If the reaction has a high activation energy, you may need to increase the temperature. This requires a solvent with a sufficiently high boiling point. If you started with acetonitrile (BP 82°C), consider switching to DMF (BP 153°C) or DMSO (BP 189°C) to safely increase the reaction temperature.

-

Solvent Participation: In some rare cases, solvents like acetonitrile can be activated by strong bases, leading to side reactions. While less common in this context, be aware of the potential reactivity of your solvent under the chosen conditions.[2]

Q5: I'm observing a significant amount of an elimination (E2) side-product. Can the solvent help minimize this?

A5: Yes, while the base/nucleophile character is the primary driver of the S\N2/E2 competition, the solvent plays a crucial modulating role. The E2 mechanism, like S\N2, is a bimolecular process. It is favored by strong, sterically hindered bases.

While polar aprotic solvents are recommended for S\N2, they also accelerate E2 rates. If elimination is a problem, especially with a strongly basic nucleophile (e.g., alkoxides), you may need to adjust your strategy. Using a less polar solvent can sometimes temper the basicity of the nucleophile, but this may also slow your desired S\N2 reaction. A more effective strategy is often to switch to a less basic nucleophile if the chemistry allows. For secondary alkyl halides, using polar aprotic solvents with strongly basic nucleophiles almost guarantees elimination will dominate.[15] While your substrate is a primary halide and less prone to E2, a bulky and strongly basic nucleophile can still cause issues.

Q6: How can I efficiently screen multiple solvents to find the optimal conditions?

A6: A systematic approach using high-throughput experimentation (HTE) is the most efficient method for solvent optimization.[16][17] This allows you to test an array of conditions in parallel, saving significant time and resources.[16]

Protocol: High-Throughput Solvent Screening

-

Plate Design: Use a 96-well microtiter plate. Design an array that tests 4-8 different anhydrous polar aprotic solvents (e.g., DMF, DMSO, ACN, THF, Dioxane, NMP). You can also screen different bases or concentrations in the same plate.[18]

-

Stock Solutions: Prepare a stock solution of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene and any common reagents (e.g., base) in a solvent that is easily evaporated or is one of the solvents being tested.

-

Dispensing: Use automated liquid handling or manual multi-channel pipettes to dispense the screening solvents into the wells. Then, add the substrate, nucleophile, and any other reagents.

-

Sealing and Reaction: Seal the plate with a chemically resistant, pierceable cap mat. Place the plate on a shaker block at the desired temperature (e.g., 80 °C).

-

Time-Point Sampling & Quenching: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each well and quench it in a separate plate containing a suitable quenching solution.

-

Analysis: Analyze the quenched samples by a high-throughput method like UPLC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.

-

Data Visualization: Use software to visualize the results, allowing you to quickly identify the solvent that provides the highest yield and purity.

Q7: Beyond reaction performance, what other factors should I consider, especially in a drug development setting?

A7: In pharmaceutical and process development, solvent selection extends far beyond chemical compatibility.[3] Regulatory, safety, and environmental concerns are paramount.

-

Safety: Consider the flash point, toxicity, and potential for peroxide formation (e.g., in ethers like THF and Dioxane).[19]

-

Environmental Impact: Solvents are a major source of waste in the pharmaceutical industry.[19] Refer to solvent selection guides, such as the one from the ACS Green Chemistry Institute Pharmaceutical Roundtable, which rank solvents based on their environmental, health, and safety (EHS) impact.[4]

-

Regulatory Compliance: Be aware of guidelines like ICH Q3C, which set strict limits for residual solvents in active pharmaceutical ingredients (APIs).[3][20] Solvents are categorized into classes based on their toxicity, with Class 1 solvents (e.g., Benzene) being banned and Class 2 solvents (e.g., Acetonitrile, DMF) having strict limits that must be adhered to.[20] Choosing a less toxic, Class 3 solvent (e.g., Acetone, DMSO, Ethanol) is always preferable if the chemistry allows.

References

-

NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). Chemistry LibreTexts. [Link]

-

Alky Halides: Solvent effects in substitution reactions. (2020). YouTube. [Link]

-

4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

-

Solvent effects. (n.d.). Wikipedia. [Link]

-

Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024). Academics Insights. [Link]

-

Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Wisconsin-Madison. [Link]

-

Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). National Center for Biotechnology Information. [Link]

-

Key Considerations for Selecting Solvents in Drug Manufacturing. (2025). Purosolv. [Link]

-

Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. (n.d.). Florida International University. [Link]

-

A Deep Dive into Common Organic Solvents. (2025). ChemTalk. [Link]

-

First-principles study of solvent polarity effects in the Menshutkin reaction. (n.d.). Nature. [Link]

-

Properties of Solvents Used in Organic Chemistry. (2020). Steven Murov's Website. [Link]

-

Solvent selection for process development. (2021). Technobis Crystallization Systems. [Link]

-

An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate. [Link]

-

Solvent Selection. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

SN2 Effect of Solvent. (n.d.). OpenOChem Learn. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Publications. [Link]

-

Organic Solvents: Types, Uses, & Properties Explained. (2025). Alliance of Chemical & Environmental Labs. [Link]

-

Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

-

Residual Solvents in Pharmaceuticals. (2020). Veeprho. [Link]

-

Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. (2025). ACS Publications. [Link]

-

Practical High-Throughput Experimentation for Chemists. (n.d.). National Center for Biotechnology Information. [Link]

-

How Solvation Influences the SN2 versus E2 Competition. (2021). ACS Publications. [Link]

-

Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. (2022). ChemRxiv. [Link]

-

Deciding SN1/SN2/E1/E2 - The Solvent. (2025). Master Organic Chemistry. [Link]

-

Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. (2020). Union College Digital Works. [Link]

-

Synthesis and Reactions of Alcohols and Ethers. (n.d.). StudySmarter US. [Link]

-

Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. (2020). ACS Publications. [Link]

-

Ch24: ArOH to ArOR. (n.d.). University of Calgary. [Link]

-

Unleashing high-throughput reaction screening. (n.d.). Unchained Labs. [Link]

-

Chapter 5: Green Chemistry and High Throughput Screening. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. Solvent effects - Wikipedia [en.wikipedia.org]

- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. users.wfu.edu [users.wfu.edu]

- 11. Properties of Solvents Used in Organic Chemistry [murov.info]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]

- 14. echemi.com [echemi.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. unchainedlabs.com [unchainedlabs.com]

- 18. books.rsc.org [books.rsc.org]

- 19. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 20. veeprho.com [veeprho.com]

Comparative Reactivity Guide: 1-(3-Bromopropyl)- vs 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzene

Executive Summary

In modern drug discovery and agrochemical development, 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene and its 1-(3-chloropropyl) analog serve as highly specialized electrophilic building blocks. They are primarily utilized to append the lipophilic, metabolically stable 3-(difluoromethoxy)-5-ethoxyphenylpropyl pharmacophore onto target scaffolds, such as amines, phenols, or thiols.

While both compounds yield the identical final product upon successful substitution, their reaction kinetics, required conditions, and impurity profiles differ drastically. This guide objectively compares their reactivity, providing the mechanistic causality and validated experimental protocols necessary for optimizing synthetic workflows.

Mechanistic Reactivity Profile (SN2 Pathway)

Because the reactive halogen in both building blocks is situated on a primary, unhindered carbon atom, nucleophilic substitution proceeds exclusively via the bimolecular SN2 mechanism [1]. In this concerted pathway, the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the halide leaving group.

The choice between the bromo and chloro analog fundamentally alters the thermodynamics and kinetics of this transition state:

-

Bond Dissociation Energy (BDE): The C–Br bond (~285 kJ/mol) is significantly weaker and longer than the C–Cl bond (~339 kJ/mol). Breaking the carbon-halogen bond is a critical component of the SN2 activation energy ( Ea ). The lower BDE of the alkyl bromide ensures a lower energy barrier [2].

-

Polarizability and Charge Stabilization: As the leaving group departs, it must stabilize a developing negative charge. The bromide ion (Br⁻) possesses a larger atomic radius than the chloride ion (Cl⁻). This increased polarizability allows the bromide ion to better disperse the negative charge across a larger volume in the transition state, further lowering the Ea [3].

Causality in Reaction Design: Due to these factors, the 1-(3-bromopropyl) analog reacts orders of magnitude faster than the 1-(3-chloropropyl) analog. When chemists are forced to use the chloropropyl derivative (often due to cost or availability), they must typically elevate the reaction temperature (>80°C) or add stoichiometric sodium iodide (Finkelstein catalyst) to drive the reaction. Unfortunately, these harsher conditions inevitably increase the rate of competing E2 elimination side reactions, degrading the overall yield.

S_N2 transition state energy comparison between alkyl bromide and alkyl chloride analogs.

Comparative Performance Metrics

The following table synthesizes the quantitative and qualitative differences between the two analogs in a standard nucleophilic substitution environment.

| Parameter | 1-(3-Bromopropyl) Analog | 1-(3-Chloropropyl) Analog |

| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |

| Conjugate Acid pKₐ | ~ -9.0 (HBr) | ~ -7.0 (HCl) |

| Relative SN2 Rate | ~ 50x - 100x Faster | 1x (Reference baseline) |

| Typical Reaction Temp | 25°C - 60°C | 80°C - 100°C |

| Required Additives | Mild Base (e.g., K₂CO₃) | Base + NaI/KI (Finkelstein catalyst) |

| Risk of E2 Elimination | Low (Mild conditions) | Moderate-High (Due to elevated heat) |

| Overall Synthetic Utility | Optimal | Sub-optimal / Requires forcing |

Validated Experimental Protocol: N-Alkylation of a Secondary Amine

To demonstrate the superior reactivity of the bromide analog, the following self-validating protocol outlines the N-alkylation of a generic secondary amine.

Rationale for Reagent Selection:

-

Solvent: Anhydrous DMF is utilized. As a polar aprotic solvent, DMF solvates the cations (K⁺) but leaves the nucleophilic amine relatively unsolvated and highly reactive, accelerating the SN2 pathway [1].

-

Base: Potassium carbonate (K₂CO₃) is chosen as a heterogeneous acid scavenger. It neutralizes the HBr byproduct, preventing the protonation of the starting secondary amine (which would render it non-nucleophilic).

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Electrophile Addition: Add 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene (1.1 equiv) dropwise to the stirring solution at room temperature.

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

-

Heating & Self-Validation (Monitoring): Heat the reaction mixture to 60°C. Monitor the reaction every 2 hours via LC-MS or TLC (Hexanes/EtOAc). Validation Checkpoint: The reaction is deemed complete when the UV-active alkyl bromide spot is fully consumed and a new, more polar product mass is observed via LC-MS.

-

Quenching & Workup: Once complete, cool the mixture to room temperature and quench with distilled water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3x).

-

Impurity Removal: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5x). Causality: DMF is highly miscible in water; repeated aqueous washes successfully partition the DMF out of the organic layer, preventing co-elution during chromatography.

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure tertiary amine.

Self-validating experimental workflow for the N-alkylation of secondary amines.

References

Comparative HPLC Validation Guide for 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene Purity Analysis

Executive Summary

The compound 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene is a highly functionalized aromatic building block critical in advanced pharmaceutical synthesis. Ensuring its chemical purity is paramount, as trace process impurities (such as debrominated analogs or des-fluoro byproducts) can severely impact downstream coupling reactions. This guide objectively compares stationary phase performances and provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method validation protocol compliant with global regulatory standards.

Physicochemical Profiling & Method Rationale

Before executing a validation protocol, the analytical method must be logically grounded in the molecule's physicochemical properties:

-

Thermal Lability: The presence of a bromopropyl group makes the molecule susceptible to thermal degradation (dehydrobromination) at high temperatures. Causality: This strictly precludes the use of Gas Chromatography (GC) for purity analysis, making RP-HPLC the mandatory analytical technique.

-

Lipophilicity & Electronic Effects: The molecule is highly lipophilic due to the bromopropyl and ethoxy substituents. However, the difluoromethoxy group ( −OCF2H ) is strongly electron-withdrawing, creating a unique push-pull π -electron distribution across the aromatic ring.

-

Mobile Phase Selection: A mobile phase of Acetonitrile and Water modified with 0.1% Trifluoroacetic acid (TFA) is selected. Causality: While the target analyte is neutral, 0.1% TFA suppresses the ionization of residual silanol groups on the silica column, preventing peak tailing and ensuring sharp, symmetrical peaks for highly lipophilic analytes.

Comparative Column Performance: Standard C18 vs. Phenyl-Hexyl

Standard C18 columns rely entirely on hydrophobic dispersion forces. However, for fluorinated aromatic compounds, a Phenyl-Hexyl stationary phase is vastly superior.

Causality for Alternative Selection: The Phenyl-Hexyl phase offers a dual-retention mechanism. The hexyl chain provides necessary hydrophobicity, while the phenyl ring engages in π−π and dipole-dipole interactions with the highly polarized difluoromethoxy-substituted aromatic ring of the analyte. This uniquely resolves the target compound from closely related des-fluoro impurities that a C18 column cannot differentiate.

Table 1: Comparative Column Performance

(Isocratic Elution: 70% Acetonitrile / 30% Water + 0.1% TFA, Flow Rate: 1.0 mL/min, Detection: 230 nm)

| Chromatographic Parameter | Standard C18 (150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Performance Verdict |

| Retention Time ( Rt ) | 8.4 min | 9.1 min | Phenyl-Hexyl retains longer due to π−π bonding. |

| Tailing Factor ( Tf ) | 1.35 | 1.05 | Phenyl-Hexyl provides superior peak symmetry. |

| Theoretical Plates ( N ) | 8,500 | 12,400 | Higher efficiency achieved with Phenyl-Hexyl. |

| Resolution ( Rs ) from Des-fluoro Impurity | 1.8 | 3.4 | Phenyl-Hexyl is critical for baseline separation. |

Step-by-Step Validation Protocol (ICH Q2(R1) Compliant)

The following protocol is designed as a self-validating system . Every analytical run must be preceded by System Suitability Testing (SST) to ensure the instrument is capable of meeting the rigorous requirements outlined in1[1].

Step 1: System Suitability Testing (SST)

-

Procedure: Inject the standard reference solution (100 µg/mL) six consecutive times before initiating the validation sequence.

-

Self-Validation Causality: This proves the system is equilibrated and mechanically sound. The run is only valid if the Resolution ( Rs ) > 2.0, Tailing Factor ( Tf ) < 1.5, and the relative standard deviation (%RSD) of the peak area is ≤2.0% [1].

Step 2: Specificity via Forced Degradation

-

Procedure: Subject the compound to stress conditions: 1N HCl, 1N NaOH, 3% H2O2 , and UV light (254 nm) for 24 hours. Analyze the stressed samples using a Diode Array Detector (DAD).

-

Self-Validation Causality: This proves the method is "stability-indicating." By utilizing DAD peak purity analysis, we mathematically verify that no degradation products co-elute under the main analyte peak, ensuring absolute specificity[2].

Step 3: Linearity and Range

-

Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL). Inject each level in triplicate.

-

Self-Validation Causality: Evaluating the 50% to 150% range satisfies regulatory requirements for both drug substances and products, establishing a direct mathematical correlation between detector response and actual concentration[2].

Step 4: Accuracy (Spike Recovery)

-

Procedure: Spike known amounts of the highly pure reference standard into a blank solvent matrix at 80%, 100%, and 120% levels. Analyze in triplicate and calculate the percentage recovery.

-

Self-Validation Causality: Confirms that the extraction and injection process recovers the true amount of the analyte without matrix suppression or enhancement.

Step 5: Precision & Robustness

-

Procedure: For Repeatability, perform 6 replicate injections of the 100% standard on Day 1. For Intermediate Precision, repeat the process on Day 2 using a different analyst and a different HPLC system. For Robustness, deliberately alter the flow rate by ±0.1 mL/min and column temperature by ±5∘ C.

-

Self-Validation Causality: Ensures the method is rugged and will not fail during routine Quality Control (QC) operations due to minor environmental or operator fluctuations[3].

Validation Data Summary

Table 2: ICH Q2(R1) Validation Results (Phenyl-Hexyl Method)

| Validation Parameter | ICH Q2(R1) Acceptance Criteria | Experimental Result | Status |

| Specificity (Peak Purity) | Purity Angle < Purity Threshold | Angle: 0.124 < Threshold: 0.280 | PASS |

| Linearity (50-150%) | Correlation Coefficient ( R2 ) ≥0.999 | R2=0.9998 | PASS |

| Accuracy (Recovery) | Mean recovery between 98.0% - 102.0% | 99.4% - 100.8% | PASS |

| Precision (Repeatability) | %RSD ≤2.0% (n=6 injections) | %RSD = 0.85% | PASS |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥3:1 | 0.05 µg/mL (S/N = 4.2) | PASS |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥10:1 | 0.15 µg/mL (S/N = 12.5) | PASS |

Method Validation Workflow Diagram

Workflow for RP-HPLC method development and ICH Q2(R1) validation of the target compound.

References

- Title: Optimize HPLC Method Validations for Regulatory Compliance Source: Patsnap Eureka URL

- Title: ICH Q2(R1)

- Source: PMC (National Institutes of Health)

Sources

Mass spectrometry fragmentation pattern of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene

An in-depth structural elucidation of highly functionalized aromatic compounds requires a nuanced understanding of how different ionization platforms interact with specific functional groups. As a Senior Application Scientist, I have designed this comparative guide to evaluate the mass spectrometry (MS) fragmentation patterns of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene .

This molecule serves as an excellent analytical benchmark because it contains three distinct substituents—a halogenated alkyl chain, a fluorinated ether, and a standard aliphatic ether—each possessing unique electron-withdrawing properties and cleavage liabilities. This guide objectively compares the performance of Gas Chromatography-Electron Impact MS (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) for the characterization of this compound.

Platform Comparison & Fragmentation Logic

To accurately interpret the mass spectra of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene, we must first map the causal relationship between the ionization method and the resulting molecular dissociation pathways.

Fragmentation pathways of the target compound under EI and ESI-MS conditions.

Mechanistic Causality of Functional Group Cleavage

-

The Bromopropyl Group (-CH2CH2CH2Br): Bromine exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, creating a distinct M / M+2 isotopic signature. Under hard EI ionization (70 eV), the radical cation rapidly undergoes homolytic α-cleavage to expel a bromine radical (Br•), yielding a highly stable, resonance-stabilized benzylic cation at m/z 229 1[1]. Conversely, under soft ESI conditions, the even-electron rule dictates the expulsion of a neutral hydrogen bromide (HBr) molecule rather than a radical.

-

The Difluoromethoxy Group (-OCHF2): The strong electronegativity of the fluorine atoms significantly alters the electron density of the aromatic ring. During Collision-Induced Dissociation (CID), the difluoromethoxy group frequently undergoes a neutral loss of carbonyl fluoride (CF 2 O, -66 Da) or the expulsion of a difluoromethyl radical (•CHF 2 , -51 Da)2[2].

-

The Ethoxy Group (-OCH2CH3): Ethers containing an alkyl chain of two or more carbons are prone to hydrogen transfer mechanisms. The ethoxy group undergoes a McLafferty-type rearrangement, transferring a hydrogen to the ether oxygen while expelling neutral ethylene (C 2 H 4 , -28 Da) 3[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. Each workflow includes a specific validation checkpoint to confirm that the observed fragmentation is structurally indicative and not an artifact of matrix interference or instrument tuning4[4].

Protocol A: GC-EI-MS (Hard Ionization Workflow)

Rationale: Evaluates the intrinsic stability of the radical cation [M]•+ under standard 70 eV electron impact.

-

Sample Preparation: Dissolve the analyte in MS-grade hexane to a final concentration of 10 µg/mL. Causality: Hexane is a non-polar, highly volatile solvent that expands efficiently in the GC inlet without causing matrix suppression or reacting with the labile C-Br bond.

-

Chromatographic Separation: Inject 1 µL splitless onto a standard DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at a ramp rate of 15°C/min.

-

Ionization & Acquisition: Operate the electron ionization source at 70 eV. Set the mass analyzer to scan from m/z 50 to 400.

-

System Validation Check (Critical): Before analyzing the fragmentation pattern, examine the intact molecular ion region. You must observe the m/z 308 and 310 peaks at a strict 1:1 ratio. If this isotopic signature is absent or skewed, the molecule has undergone thermal degradation in the GC inlet, and the inlet temperature must be lowered before proceeding.

Protocol B: LC-ESI-QTOF-MS/MS (Soft Ionization & CID Workflow)

Rationale: Utilizes two-stage filtering to isolate the protonated precursor and generate structurally indicative fragments via carefully controlled collision energies.

-

Sample Preparation: Dilute the standard to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, driving the formation of the [M+H] + even-electron ion in the ESI source while suppressing unwanted sodium adducts.

-

Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Elute using a linear gradient of 5% to 95% Acetonitrile over 10 minutes.

-

Ionization & Acquisition: Operate the ESI source in positive mode. Isolate the m/z 309 precursor in the quadrupole. Apply Collision-Induced Dissociation (CID) using nitrogen gas at normalized collision energies of 10, 20, and 40 eV.

-

System Validation Check (Critical): Monitor the precursor ion (m/z 309/311) at the lowest collision energy (10 eV). If extensive fragmentation (e.g., premature loss of HBr) is observed before applying higher CID energies, decrease the capillary or cone voltage. This ensures no in-source fragmentation is occurring and that the resulting MS/MS spectra strictly reflect controlled CID processes.

Quantitative Data Synthesis

The table below consolidates the expected quantitative mass-to-charge (m/z) ratios for the target compound across both analytical platforms. Note how the isotopic signature of bromine dictates the presence of doublet peaks until the halogen is expelled.

| Analytical Platform | Ionization State | Primary Cleavage Mechanism | Expected m/z ( 79 Br) | Expected m/z ( 81 Br) | Relative Abundance |

| GC-EI-MS | Intact Radical Cation [M]•+ | None (Intact Molecule) | 308 | 310 | Low |

| GC-EI-MS | Fragment Ion | Loss of Br• (-79/81 Da) | 229 | 229 | Base Peak (100%) |

| GC-EI-MS | Fragment Ion | Loss of C 2 H 4 (-28 Da) | 280 | 282 | Moderate |

| GC-EI-MS | Fragment Ion | Loss of CF 2 O (-66 Da) | 242 | 244 | Moderate |

| LC-ESI-MS/MS | Protonated Precursor[M+H] + | None (Intact Molecule) | 309 | 311 | High (Pre-CID) |

| LC-ESI-MS/MS | Product Ion | Loss of HBr (-80/82 Da) | 229 | 229 | High (Low CE) |

| LC-ESI-MS/MS | Product Ion | Loss of •CHF 2 (-51 Da) | 258 | 260 | Moderate (High CE) |

| LC-ESI-MS/MS | Product Ion | Loss of C 2 H 4 (-28 Da) | 281 | 283 | Low |

Data Interpretation Note: The convergence of both platforms on the m/z 229 fragment—despite different neutral/radical loss mechanisms (-79/81 vs -80/82)—confirms the extreme thermodynamic stability of the resulting difluoromethoxy-ethoxy-benzyl cation. For routine high-throughput screening, LC-ESI-MS/MS tracking the 309 → 229 transition provides the highest signal-to-noise ratio and quantitative reliability.

References

-

National Institute of Standards and Technology (NIST). "Benzene, (3-bromopropyl)- - the NIST WebBook." Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

-

American Chemical Society (ACS). "Carefully Count Your Ions! A Guide to Direct Quantitation with Mass Spectrometry." Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene and Its Intermediates

For professionals in drug discovery and development, the unambiguous structural confirmation of novel intermediates is a cornerstone of chemical synthesis and process control. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the validation of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene , a complex molecule featuring multiple functional groups that each present unique spectroscopic signatures. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical workflow, ensuring the highest degree of scientific integrity for researchers and process chemists.

The Strategic Importance of Multi-Modal Spectroscopic Validation

Relying on a single analytical technique for the validation of a novel pharmaceutical intermediate is fraught with risk. Impurities may co-elute in chromatography, or different isomers may yield similar mass-to-charge ratios. A robust validation strategy, therefore, employs multiple, orthogonal techniques. Each method interrogates a different physical property of the molecule, and together, they provide a comprehensive and unequivocal structural confirmation. For a molecule like 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene, this approach is not just best practice; it is essential. The presence of ether linkages, a difluoromethoxy group, an alkyl bromide, and a substituted aromatic ring requires a multi-faceted approach to resolve and confirm each structural component.

Hypothetical Synthetic Pathway and Key Intermediates

To contextualize the validation process, we will consider a plausible synthetic route starting from a common precursor, 3,5-dihydroxybenzaldehyde. The validation of each intermediate is critical to ensure the success of the subsequent step and the purity of the final product.

Caption: Hypothetical synthetic pathway for 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene.

Comparative Analysis of Spectroscopic Techniques

The validation workflow hinges on selecting the right tool for each structural question. Here, we compare the utility of primary spectroscopic methods for our target molecule and its key intermediate, 3-(Difluoromethoxy)-5-ethoxybenzaldehyde (Intermediate 2) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and quantity of nuclei such as ¹H, ¹³C, and ¹⁹F.

-

Expertise & Experience: The causality behind choosing specific NMR experiments lies in the molecule's structure. A standard ¹H NMR confirms proton environments and their neighbors, while ¹³C NMR confirms the carbon skeleton. For this specific molecule, ¹⁹F NMR is mandatory to confirm the integrity of the crucial -OCHF₂ group, which is often a key pharmacophore.

Protons are deshielded by electronegative atoms like oxygen and bromine.[1][2][3] We can predict the chemical shifts for our final product based on these principles.

Carbon atoms bonded to electronegative oxygen atoms exhibit a significant downfield shift (50-80 ppm for ethers, and higher for aromatic C-O).[2][4]

¹⁹F NMR is highly sensitive and provides a clean spectrum, often with minimal background. The difluoromethoxy group (-OCHF₂) is expected to appear as a doublet coupled to the adjacent proton.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of specific functional groups based on their vibrational frequencies.

-

Expertise & Experience: While NMR provides the skeleton, IR confirms the "building blocks." Its primary utility here is to quickly verify the successful conversion of functional groups, such as the disappearance of the aldehyde C=O stretch from the intermediate and the appearance of alkyl C-H stretches in the final product. The most diagnostic feature for ethers is a strong C–O stretching absorption in the 1000–1300 cm⁻¹ region.[6] Phenyl alkyl ethers typically show two strong C-O stretching bands.[1][3][4]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For our target, it serves as a definitive confirmation of elemental composition.

-

Expertise & Experience: The key diagnostic feature in the mass spectrum of a brominated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity.[7] This is a trustworthy and self-validating feature for confirming the successful incorporation of bromine. Negative chemical ionization (NCI) is particularly sensitive for detecting brominated compounds, often showing intense bromide anions (m/z 79 and 81).[7]

Data Summary Table

The table below summarizes the expected key spectroscopic data for a critical intermediate and the final product, providing a clear basis for comparison during validation.

| Spectroscopic Feature | Intermediate 2: 3-(Difluoromethoxy)-5-ethoxybenzaldehyde | Final Product: 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethoxybenzene | Rationale & Comparison |

| ¹H NMR: Aldehyde H | ~9.9 ppm (singlet) | Absent | Confirms reduction of the aldehyde. |

| ¹H NMR: -OCHF₂ | ~6.7 ppm (triplet, J≈74 Hz) | ~6.5 ppm (triplet, J≈74 Hz) | Confirms presence and integrity of the difluoromethoxy group. |

| ¹H NMR: -CH₂Br | Absent | ~3.5 ppm (triplet) | Confirms presence of the bromopropyl chain terminus. |

| ¹³C NMR: C=O | ~191 ppm | Absent | Confirms reduction of the aldehyde. |

| ¹³C NMR: -CH₂Br | Absent | ~33 ppm | Confirms presence of the bromopropyl chain terminus. |

| IR: C=O Stretch | ~1700 cm⁻¹ (strong) | Absent | Confirms reduction of the aldehyde. |

| IR: C-Br Stretch | Absent | ~650-550 cm⁻¹ (medium) | Confirms incorporation of bromine. |

| IR: C-O Stretch | ~1250 & 1050 cm⁻¹ | ~1250 & 1050 cm⁻¹ | Confirms the persistence of the aryl ether groups.[1][4] |

| MS: Molecular Ion | Expected m/z for C₁₀H₁₀F₂O₃ | Expected m/z for C₁₂H₁₅BrF₂O₂ | Confirms the overall transformation. |

| MS: Isotopic Pattern | No Br pattern | M+ and M+2 peaks of ~1:1 intensity | Unequivocally confirms the presence of one bromine atom.[7] |

The Integrated Validation Workflow

A robust validation process is systematic. The following workflow ensures that each intermediate and the final product are rigorously characterized before proceeding.

Caption: Integrated spectroscopic validation workflow for synthesis.

Standard Operating Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the intermediate or final product and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: The experiments are typically performed on a 400 MHz or higher spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 128-256.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to TMS (0 ppm) and the ¹⁹F spectrum to an appropriate standard like CFCl₃.

Protocol 2: Mass Spectrometry (GC-MS or LC-MS)

-